N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
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Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This research focuses on the metabolism of chloroacetamide herbicides in human and rat liver microsomes. The study highlights the metabolic pathways and the involvement of cytochrome P450 isoforms in human metabolism of these compounds, providing insights into the biochemical interactions and transformations of chloroacetamide herbicides, which may have structural similarities with the compound of interest (Coleman et al., 2000).
Synthesis and Spectral Analysis of Benzoquinones
This study discusses the synthesis and spectral analysis of certain benzoquinone derivatives. Although the specific compound is not directly mentioned, the methods and analyses could be relevant for understanding the chemical characteristics and properties of structurally similar compounds (Gomaa, 2011).
Novel Benzodifuranyl and Derivatives as Anti-Inflammatory Agents
The research introduces novel compounds synthesized for potential use as anti-inflammatory and analgesic agents. These compounds, including benzodifuranyl derivatives, offer insights into the therapeutic potential of complex organic compounds. This might provide a context for understanding similar compounds' biological activities and applications (Abu‐Hashem et al., 2020).
Synthesis of Novel Coordination Complexes
This study explores the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes. The research discusses the structural aspects and antioxidant activity of these complexes, providing valuable information for understanding similar compounds' chemical behavior and potential applications (Chkirate et al., 2019).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its handling precautions, and its disposal procedures.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-24-18-11-8-16(13-19(18)28-14-22(2,3)21(24)26)23-20(25)12-15-6-9-17(27-4)10-7-15/h6-11,13H,5,12,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXALPLPCKVCOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide |
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